

## VX-150: A Deep Dive into its Nav1.8 Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of **VX-150**, a clinical-stage Nav1.8 inhibitor. **VX-150** is a prodrug that is rapidly converted to its active metabolite, VRT-1207355 (referred to here as **VX-150**m), which demonstrates high potency and selectivity for the voltage-gated sodium channel Nav1.8. This channel is a key target in pain signaling pathways, making selective inhibitors like **VX-150** promising candidates for non-opioid analgesics.

### **Quantitative Selectivity Profile**

The active metabolite of **VX-150**, **VX-150**m, has been characterized as a highly potent and selective inhibitor of the human Nav1.8 channel. While a comprehensive public-facing selectivity panel against all other sodium channel subtypes is not readily available, published data and company communications consistently report a high degree of selectivity.

Target	IC50 (nM)	Selectivity vs. Nav1.8	Reference
Human Nav1.8	15	-	[1]
Other Nav Subtypes	>6000	>400-fold	



Note: The ">400-fold" selectivity is a widely cited figure from Vertex Pharmaceuticals, indicating that the IC50 values for other Nav channel subtypes are at least 400 times higher than that for Nav1.8.

### **Experimental Protocols**

The determination of the selectivity profile of a Nav1.8 inhibitor like **VX-150**m typically involves electrophysiological assays. The following is a representative protocol for whole-cell voltage-clamp recording, a standard method for characterizing ion channel modulators.

## Whole-Cell Voltage-Clamp Electrophysiology for Nav1.8 Inhibition

Objective: To determine the concentration-dependent inhibition of human Nav1.8 channels by a test compound (e.g., **VX-150**m).

#### 1. Cell Culture:

- Human embryonic kidney (HEK293) cells stably expressing the human Nav1.8 α-subunit are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- For recordings, cells are plated onto glass coverslips 24-48 hours prior to the experiment.

### 2. Solutions:

- External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH, and the osmolarity is adjusted to ~310 mOsm with sucrose.
- Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH, and the osmolarity is adjusted to ~300 mOsm with sucrose. Cesium is used to block endogenous potassium currents.

#### 3. Electrophysiological Recording:



- Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
- Borosilicate glass pipettes are pulled to a resistance of 2-5 M $\Omega$  when filled with the internal solution.
- A gigaohm seal is formed between the pipette tip and the cell membrane before rupturing the membrane to achieve the whole-cell configuration.
- The cell is held at a holding potential of -100 mV.
- Nav1.8 currents are elicited by a depolarizing voltage step to 0 mV for 50 ms.
- 4. Compound Application and Data Analysis:
- The test compound is prepared in the external solution at various concentrations.
- The compound is applied to the cell via a perfusion system.
- The peak inward current is measured before (control) and after the application of the test compound.
- The percentage of inhibition is calculated for each concentration.
- The concentration-response data are fitted with the Hill equation to determine the IC50 value.
- Selectivity is determined by performing similar experiments on cells expressing other Nav channel subtypes (e.g., Nav1.1, 1.2, 1.3, 1.4, 1.5, 1.6, 1.7).

# Visualizations Nav1.8 Signaling in Nociception



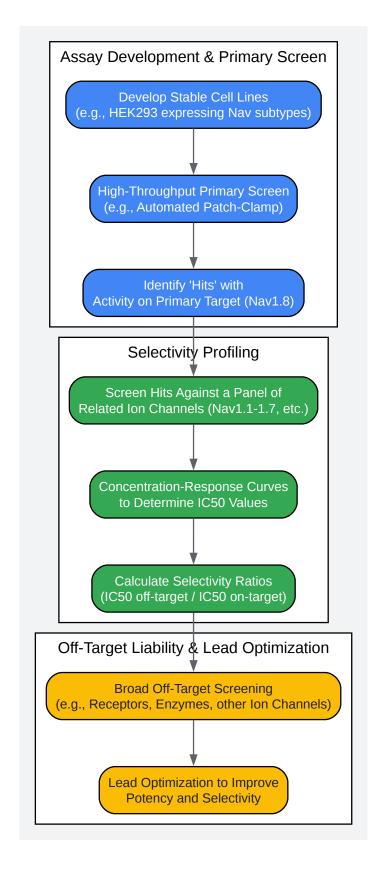


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Caption: Role of Nav1.8 in the pain signaling pathway and the inhibitory action of VX-150m.

## Experimental Workflow for Ion Channel Inhibitor Selectivity Screening





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Caption: A generalized workflow for determining the selectivity profile of an ion channel inhibitor.

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### References

- 1. accessdata.fda.gov [accessdata.fda.gov]
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